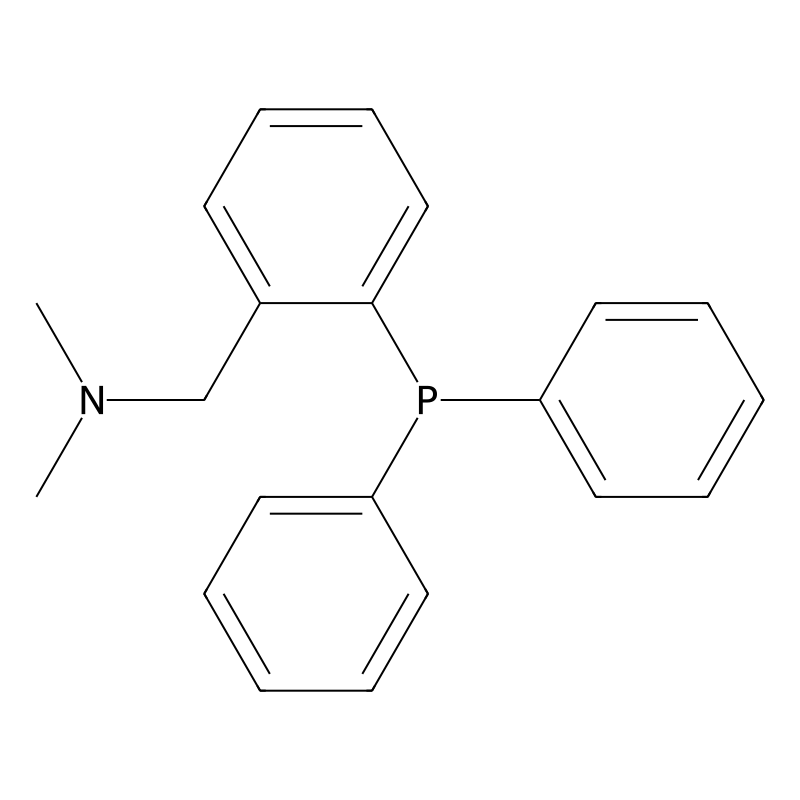1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine, with the molecular formula C21H22NP and a molecular weight of approximately 319.386 g/mol, is a compound featuring a diphenylphosphanyl group attached to a phenyl ring, along with a dimethylmethanamine moiety. This compound is categorized under organophosphorus compounds and is notable for its unique structural attributes, which include a phosphorus atom bonded to two phenyl groups and a nitrogen atom linked to two methyl groups.
The compound's structure can be represented by the following canonical SMILES notation: CN(C)CC1=CC=C(C=C1)P(C2=CC=CC=C2)C. The presence of both phosphorus and nitrogen atoms in its structure suggests potential applications in catalysis and coordination chemistry.
The reactivity of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine can be attributed to the functional groups present in its structure. The diphenylphosphanyl group can participate in various nucleophilic substitution reactions, while the amine group is capable of undergoing protonation and forming coordination complexes with transition metals.
In synthetic chemistry, this compound may serve as a ligand in metal-catalyzed reactions, where it can stabilize metal centers and influence the electronic properties of the resulting complexes. The phosphine moiety is particularly valuable in facilitating reactions such as cross-coupling and hydrogenation.
The synthesis of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically involves several key steps:
- Formation of the Diphenylphosphine Intermediate: The synthesis often starts with the preparation of diphenylphosphine, which can be obtained through the reaction of phosphorus trichloride with phenyl lithium.
- Amination Reaction: The diphenylphosphine is then reacted with N,N-dimethylmethanamine under suitable conditions (often in an organic solvent) to yield the desired compound. This step may involve heating or refluxing to facilitate the reaction.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for further applications or studies.
Experimental details regarding specific synthesis routes have been documented, indicating yields and conditions that optimize the formation of this compound .
1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine finds applications primarily in:
- Catalysis: As a ligand in various catalytic processes, enhancing reaction rates and selectivity.
- Coordination Chemistry: In forming stable complexes with transition metals.
- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
The versatility of its phosphine functionality allows it to be utilized in diverse chemical transformations within both academic research and industrial settings.
Interaction studies involving 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine typically focus on its behavior as a ligand in coordination complexes. These studies assess how the compound interacts with various metal ions, influencing their electronic properties and reactivity profiles.
Research indicates that phosphine ligands can significantly alter the stability and reactivity of metal complexes, affecting catalytic efficiency. Interaction studies often employ spectroscopic techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) to characterize these complexes .
Several compounds share structural similarities with 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine, particularly within the class of phosphine-containing amines. Below are some comparable compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 1-(Diphenylphosphino)ethanamine | Contains a diphenylphosphino group | Simpler structure; used in different catalytic systems |
| 2-Diphenylphosphino-N,N-diethylamine | Similar amine functionality | Ethyl groups instead of methyl; different sterics |
| 1-(2-(Diisopropylamino)phenyl)-N,N-dimethylmethanamine | Contains diisopropylamino instead | Variation in amine substituents affects reactivity |
The uniqueness of 1-(2-(Diphenylphosphanyl)phenyl)-N,N-dimethylmethanamine lies in its specific combination of diphenylphosphanyl and dimethylmethanamine functionalities, which provide distinctive electronic properties that are advantageous for certain catalytic processes.








